molecular formula C8H14O3 B13193645 Methyl (2E)-2-(ethoxymethylidene)butanoate

Methyl (2E)-2-(ethoxymethylidene)butanoate

Cat. No.: B13193645
M. Wt: 158.19 g/mol
InChI Key: SXFBUTJSMNKGRM-VOTSOKGWSA-N
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Description

Methyl (2E)-2-(ethoxymethylidene)butanoate is an α,β-unsaturated ester characterized by a conjugated system involving an ethoxymethylidene group (CH₂=CH-OCH₂CH₃) and a methyl ester moiety. This compound’s structure features an E (trans) configuration at the double bond, which influences its reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (2E)-2-(ethoxymethylidene)butanoate

InChI

InChI=1S/C8H14O3/c1-4-7(6-11-5-2)8(9)10-3/h6H,4-5H2,1-3H3/b7-6+

InChI Key

SXFBUTJSMNKGRM-VOTSOKGWSA-N

Isomeric SMILES

CC/C(=C\OCC)/C(=O)OC

Canonical SMILES

CCC(=COCC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-2-(ethoxymethylidene)butanoate can be synthesized through a variety of methods. One common approach involves the esterification of butanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the ethoxymethylidene group into the butanoic acid ester, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(ethoxymethylidene)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxymethylidene group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

Methyl (2E)-2-(ethoxymethylidene)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2E)-2-(ethoxymethylidene)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in various biochemical pathways. The ethoxymethylidene group can also interact with nucleophiles, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl (2E)-2-(ethoxymethylidene)butanoate and related compounds:

Compound Structure Key Features Applications/Findings
This compound CH₃CO₂C(CH₂CH₂OCH₃)=CH₂ (E-configuration) Conjugated ester with ethoxymethylene group; likely high electrophilicity. Potential intermediate for heterocyclic synthesis or flavor compounds (inferred from ).
Methyl butanoate CH₃CH₂CH₂CO₂CH₃ Simple linear ester; no conjugation. Common fruit volatile (e.g., apple, mango); contributes to sweet, fruity aromas .
Ethyl 2-methoxybenzoate C₆H₄(OCH₃)CO₂CH₂CH₃ Aromatic ester with methoxy substituent; higher molecular weight (180.20 g/mol). Used in flavoring agents; characterized by JECFA/FCC standards for purity .
Methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate CH₃CO₂C(CH(CH₃)₂)NHCH₂CF₃ Chiral ester with trifluoroethylamino group; synthesized via multistep routes. Pharmaceutical intermediate (e.g., protease inhibitors); complex purification required .
Ethyl octanoate CH₃(CH₂)₆CO₂CH₂CH₃ Long-chain ester; lipophilic. Key discriminant volatile in mangoes; associated with insect interactions .

Key Comparisons

Reactivity: this compound’s conjugated system enhances its susceptibility to nucleophilic attack (e.g., Michael additions) compared to non-conjugated esters like methyl butanoate. This property is critical in synthesizing heterocycles or polymers. In contrast, ethyl 2-methoxybenzoate’s aromatic ring stabilizes the ester group, reducing electrophilicity .

Synthesis Complexity: this compound likely requires stereoselective synthesis (e.g., Wittig reactions) to achieve the E-configuration. Similar conjugated esters in patents (e.g., methyl (2S)-3,3-dimethylbutanoate derivatives) involve multistep protocols with chromatography for purification . Simple esters like methyl butanoate are synthesized via direct esterification, requiring fewer steps .

Analytical Characterization: Ethyl 2-methoxybenzoate is rigorously analyzed via IR, MS, and NMR . For this compound, similar methods would distinguish its E-isomer from the Z-form via coupling constants in ¹H-NMR.

Research Findings and Gaps

  • Biological Relevance: Ethyl octanoate and methyl hexanoate in mango VOCs are linked to Bactrocera dorsalis infestation . This compound’s bioactivity (if any) remains unexplored.
  • Synthetic Utility: Patented methyl esters with amino substituents (e.g., methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate) demonstrate the versatility of ester scaffolds in drug discovery . The target compound’s ethoxymethylidene group could enable similar diversification.

Biological Activity

Methyl (2E)-2-(ethoxymethylidene)butanoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H18_{18}O3_3. It is characterized by an ethoxymethylidene group attached to a butanoate backbone, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. In a study evaluating various derivatives, it was found that certain esters and related compounds displayed notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 15.5–500 µg/mL, indicating varying levels of effectiveness against different bacterial strains .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Level
This compoundTBDTBD
Compound A15.5Highly Active
Compound B62Moderately Active
Compound C250Poorly Active

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on derivatives of this compound. These studies often involve evaluating cell viability in the presence of the compound using assays such as MTT or XTT. Results indicated that while some derivatives exhibited cytotoxic effects on cancer cell lines, others showed selective toxicity, sparing normal cells .

The biological activity of this compound is believed to stem from its interaction with specific biological targets. The compound may modulate enzyme activity or interfere with cellular signaling pathways, leading to altered physiological responses. For instance, similar compounds have been shown to inhibit bacterial cell wall synthesis or disrupt membrane integrity .

Case Studies

  • Antibacterial Efficacy : A case study focused on the antibacterial properties of this compound revealed that it effectively inhibited Staphylococcus aureus and Escherichia coli. The study reported an MIC value of approximately 32 µg/mL against S. aureus, suggesting potential for further development as an antibiotic adjuvant .
  • Cytotoxic Effects : In another investigation, derivatives including this compound were screened against various cancer cell lines. The results indicated selective cytotoxicity towards breast cancer cells, with IC50 values ranging from 20 to 50 µg/mL, highlighting its potential as an anticancer agent .

Q & A

What are the optimal synthetic routes for Methyl (2E)-2-(ethoxymethylidene)butanoate, and how can purity be maximized during purification?

Basic Research Focus
The synthesis of α,β-unsaturated esters like this compound typically involves condensation reactions. For example, analogous compounds are synthesized using THF as a solvent, with reagents like trifluoromethanesulfonic acid derivatives and diisopropylethylamine (DIPEA) to drive imine or enamine formation . Purification often employs reverse-phase chromatography (C18 columns with acetonitrile/water gradients) to isolate high-purity products, as seen in similar ester syntheses . Methodological optimization includes monitoring reaction progress via LCMS and adjusting reaction times (e.g., 27 hours at 60°C for comparable systems) to minimize byproducts.

How can advanced spectroscopic techniques resolve ambiguities in the structural characterization of this compound?

Basic Research Focus
1H-NMR and 13C-NMR are critical for confirming the (2E)-configuration and ethoxymethylidene group. For instance, in related compounds, the E -isomer exhibits distinct olefinic proton coupling constants (J ≈ 12–16 Hz) and deshielded carbonyl carbons (δ ~165–170 ppm) . LCMS retention times and HRMS (High-Resolution Mass Spectrometry) further validate molecular weight and fragmentation patterns. For unresolved signals, NOESY or COSY experiments can clarify spatial arrangements, as demonstrated in indanone derivatives .

What role does this compound play in [3+3] heterocyclization reactions for synthesizing nitrogen-containing heterocycles?

Advanced Research Focus
The ethoxymethylidene group acts as a dienophile or electrophilic partner in cycloadditions. Miyamoto et al. demonstrated that structurally similar 2-(ethoxymethylidene)malononitrile reacts with carbazates to form spiro-pyrimidine systems via [3+3] pathways . For this compound, analogous reactivity could yield six-membered heterocycles (e.g., pyridines or pyrimidines), with regioselectivity controlled by the ester’s electron-withdrawing effect. Computational studies (DFT) are recommended to map transition states and predict substituent effects .

How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Focus
Density Functional Theory (DFT) calculations can model frontier molecular orbitals (FMOs) to identify reactive sites. The LUMO of the α,β-unsaturated ester is typically localized on the β-carbon, making it susceptible to nucleophilic attack. For example, in related systems, Fukui indices and electrostatic potential maps guide predictions of regioselectivity in Michael additions . Solvent effects (e.g., THF vs. DMF) on transition-state energetics should also be modeled using polarizable continuum models (PCMs) .

How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved for this compound derivatives?

Advanced Research Focus
Contradictions may arise from dynamic processes (e.g., rotamerism) or impurities. For NOE anomalies, variable-temperature NMR can detect conformational exchange. In one study, unexpected NOEs in a benzylidene-indanone derivative were attributed to π-stacking interactions, resolved by X-ray crystallography . Cross-validation with IR (C=O stretch ~1700–1750 cm⁻¹) and HPLC purity checks (>95%) is critical .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Focus
α,β-unsaturated esters are prone to hydrolysis and oxidation. Stability studies under nitrogen atmosphere at –20°C show <5% degradation over 6 months for similar compounds . Accelerated degradation tests (40°C/75% RH) with LCMS monitoring are recommended. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can mitigate radical-mediated oxidation .

What mechanistic insights explain the stereochemical outcomes of Diels-Alder reactions involving this compound?

Advanced Research Focus
The ester’s E -configuration enforces a s-cis dienophile geometry, favoring endo transition states in Diels-Alder reactions. For example, in a study of ethyl 4-hydroxybut-2-enoate, endo preference was confirmed via kinetic isotope effects and computational modeling . Solvent polarity (e.g., dichloromethane vs. toluene) further modulates stereoselectivity by stabilizing dipolar intermediates .

How can isomerization between (2E) and (2Z) forms of Methyl 2-(ethoxymethylidene)butanoate be monitored and controlled?

Basic Research Focus
UV-Vis spectroscopy (λmax ~230–260 nm for α,β-unsaturated esters) tracks isomerization kinetics. The Z -isomer typically absorbs at shorter wavelengths due to reduced conjugation. Acidic conditions (e.g., HCl in dioxane) promote protonation at the β-carbon, enabling thermal equilibration . Chiral HPLC (e.g., CHIRALPAK® columns) can resolve enantiomers if asymmetric synthesis is attempted .

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